molecular formula C23H21NO2 B11545269 2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B11545269
M. Wt: 343.4 g/mol
InChI Key: HFSDCGQZBRMPPA-UHFFFAOYSA-N
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Description

2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of allyl and diphenyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor, such as an N-allylphthalimide derivative, under specific conditions. The reaction might require a catalyst, such as a Lewis acid, and be conducted under reflux conditions in an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl rings or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) could be employed under various conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigating its pharmacological properties or as a lead compound in drug discovery.

    Industry: Possible applications in materials science or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-allyl-4,7-diphenyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydro structure, which might affect its reactivity and stability.

    2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole: Lacks the dione functionality, potentially altering its chemical behavior.

Uniqueness

The presence of both allyl and diphenyl groups, along with the tetrahydro and dione functionalities, makes 2-allyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione unique

properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

4,7-diphenyl-2-prop-2-enyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C23H21NO2/c1-2-15-24-22(25)20-18(16-9-5-3-6-10-16)13-14-19(21(20)23(24)26)17-11-7-4-8-12-17/h2-14,18-21H,1,15H2

InChI Key

HFSDCGQZBRMPPA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2C(C=CC(C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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